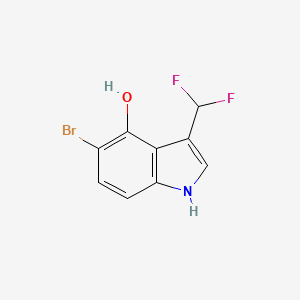![molecular formula C13H17NO2 B12076327 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{[ciclobutil(metil)amino]metil}benzoico es un compuesto orgánico caracterizado por un núcleo de ácido benzoico sustituido con un grupo ciclobutil(metil)amino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-{[ciclobutil(metil)amino]metil}benzoico típicamente involucra los siguientes pasos:
Formación del grupo amino: El grupo ciclobutil(metil)amino se puede sintetizar mediante la reacción de ciclobutilamida con formaldehído y metilamina en condiciones controladas.
Unión al ácido benzoico: El grupo amino sintetizado se une entonces al núcleo del ácido benzoico a través de una reacción de sustitución nucleofílica. Este paso a menudo requiere el uso de un catalizador adecuado y condiciones de reacción específicas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-{[ciclobutil(metil)amino]metil}benzoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, iones hidróxido) se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-{[ciclobutil(metil)amino]metil}benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: Se está llevando a cabo una investigación para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 4-{[ciclobutil(metil)amino]metil}benzoico ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la activación o inhibición de diversas vías bioquímicas. El mecanismo exacto puede variar según la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(metilamino)benzoico: Similar en estructura pero carece del grupo ciclobutil.
Derivados de ciclobutilamida: Compuestos con grupos ciclobutilamida similares pero diferentes estructuras centrales.
Singularidad
El ácido 4-{[ciclobutil(metil)amino]metil}benzoico es único debido a la presencia tanto de las unidades ciclobutil como de ácido benzoico, que confieren propiedades químicas y biológicas distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-[[cyclobutyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
Clave InChI |
WTNLIAIVIKVFSL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


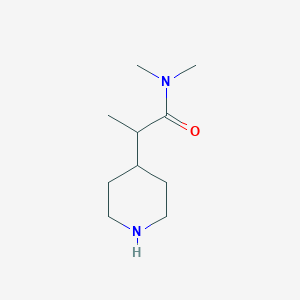
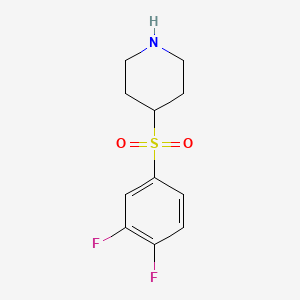

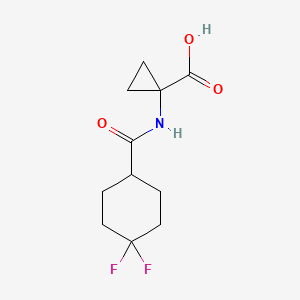

![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)

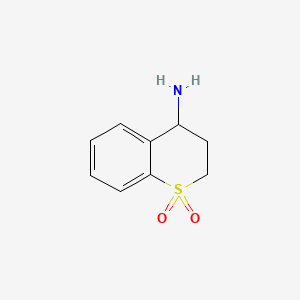
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

